molecular formula C26H31N B14590315 4-[(4-Undecylphenyl)ethynyl]benzonitrile CAS No. 61614-45-7

4-[(4-Undecylphenyl)ethynyl]benzonitrile

Cat. No.: B14590315
CAS No.: 61614-45-7
M. Wt: 357.5 g/mol
InChI Key: DSGQXSQEHQCAPE-UHFFFAOYSA-N
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Description

4-[(4-Undecylphenyl)ethynyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to an ethynyl linkage, which is further connected to a phenyl ring substituted with an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Undecylphenyl)ethynyl]benzonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Undecylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(4-Undecylphenyl)ethynyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Undecylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzonitrile: Lacks the undecyl chain, making it less hydrophobic.

    4-Cyanostyrene: Contains a vinyl group instead of an ethynyl linkage.

    4-Vinylbenzonitrile: Similar to 4-Cyanostyrene but with different reactivity.

Uniqueness

4-[(4-Undecylphenyl)ethynyl]benzonitrile stands out due to its long alkyl chain, which imparts unique hydrophobic properties and influences its solubility and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as in the design of amphiphilic molecules or in materials science.

Properties

CAS No.

61614-45-7

Molecular Formula

C26H31N

Molecular Weight

357.5 g/mol

IUPAC Name

4-[2-(4-undecylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C26H31N/c1-2-3-4-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25-18-20-26(22-27)21-19-25/h12-15,18-21H,2-11H2,1H3

InChI Key

DSGQXSQEHQCAPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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